molecular formula C10H12O3S B1387777 Ethyl (5-methyl-2-thenoyl)acetate CAS No. 224319-23-7

Ethyl (5-methyl-2-thenoyl)acetate

Cat. No. B1387777
CAS RN: 224319-23-7
M. Wt: 212.27 g/mol
InChI Key: GJZZCAURPLNHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-methyl-2-thenoyl)acetate is a chemical compound that holds immense potential in scientific research. It’s used for experimental and research purposes .


Synthesis Analysis

The synthesis of Ethyl (5-methyl-2-thenoyl)acetate could be achieved through esterification processes. For instance, carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst . The synthesis of banana oil (isoamyl acetate) is an example of these reactions .


Molecular Structure Analysis

The molecular formula of Ethyl (5-methyl-2-thenoyl)acetate is C10H12O3S . The structure of this compound can be analyzed using techniques such as Proton NMR Spectra .


Physical And Chemical Properties Analysis

Esters are polar but do not engage in hydrogen bonding with each other, hence they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters can engage in hydrogen bonding with water molecules, therefore, esters of low molar mass are somewhat soluble in water .

Mechanism of Action

The mechanism of action for the synthesis of esters like Ethyl (5-methyl-2-thenoyl)acetate involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . This process is known as esterification .

Safety and Hazards

Ethyl (5-methyl-2-thenoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, causes serious eye irritation, and may cause drowsiness or dizziness . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

The production of Ethyl (5-methyl-2-thenoyl)acetate currently proceeds through energy-intensive petrochemical processes . Microbial synthesis of Ethyl (5-methyl-2-thenoyl)acetate could become an interesting alternative . The formation of esters as aroma compounds in food has been repeatedly reviewed, but a survey which deals with microbial synthesis of Ethyl (5-methyl-2-thenoyl)acetate as a bulk product is missing .

properties

IUPAC Name

ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZZCAURPLNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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